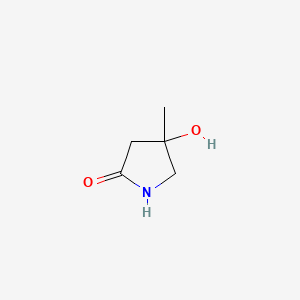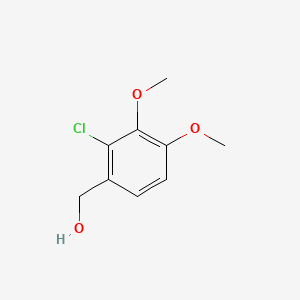
4-(4-Methylphenyl)-2-pyrimidinthiol
Übersicht
Beschreibung
4-(4-Methylphenyl)-2-pyrimidinethiol (4MP2T) is an organic compound that is used in a variety of scientific applications. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a wide range of potential uses.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Anwendungen
Pyrazolverbindungen, zu denen auch 4-(4-Methylphenyl)-2-pyrimidinthiol gehört, sind für ihre vielfältigen pharmakologischen Wirkungen bekannt, darunter potente antileishmaniale und antimalaria-Aktivitäten . Diese Verbindungen wurden erfolgreich synthetisiert und ihre Strukturen mithilfe von Elementar-Mikroanalyse, FTIR- und 1H-NMR-Techniken verifiziert . Sie haben vielversprechende Ergebnisse gegen den klinischen Isolat Leishmania aethiopica und Plasmodium berghei infizierte Mäuse gezeigt .
Synthese von Hydrazin-gekoppelten Pyrazolen
This compound kann bei der Synthese von Hydrazin-gekoppelten Pyrazolen verwendet werden . Diese Pyrazole haben eine überlegene Antimastigota-Aktivität gezeigt, was sie zu potenziellen Pharmakophoren für die Herstellung sicherer und effektiver antileishmanialer und antimalaria-Mittel macht .
Molekular-Docking-Studien
Die Verbindung wurde in Molekular-Docking-Studien verwendet, um die bessere antileishmaniale Aktivität bestimmter Verbindungen zu begründen . Dies hilft beim Verständnis der Wechselwirkung zwischen dem Medikament und seinem Ziel, was für die Medikamentenentwicklung und -optimierung entscheidend ist.
Synthese von Mephedron (4-MMC)
This compound kann bei der Synthese von Mephedron (4-MMC) verwendet werden, einem β-Ketoamphetamin, das zur Kategorie der synthetischen Cathinone gehört . Mephedron ist dafür bekannt, eine Stimulation des zentralen Nervensystems zu bewirken, was zu psychoaktiven Wirkungen und dem Auftreten von Halluzinationen führt .
Suzuki-Kreuzkupplungsreaktionen
Bei Suzuki-Kreuzkupplungsreaktionen werden Organotrifluorborate als potente Boronsäure-Surrogate verwendet . This compound, ein Boronsäure-Surrogat, kann in diesen Reaktionen verwendet werden.
Forschungschemikalie, die MDMA ähnelt
Mephedron (4-MMC), das aus this compound synthetisiert werden kann, wurde ursprünglich 1929 als Forschungschemikalie entwickelt, die MDMA ähnelt . Es gewann zwischen 2007 und 2009 an Popularität bei Personen, die nach Freizeitdrogen-Erlebnissen suchten .
Eigenschaften
IUPAC Name |
6-(4-methylphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-8-2-4-9(5-3-8)10-6-7-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXJKQAUCSXMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363413 | |
| Record name | 4-(4-methylphenyl)-2-pyrimidinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477859-71-5 | |
| Record name | 4-(4-methylphenyl)-2-pyrimidinethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-METHYLPHENYL)-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1586182.png)
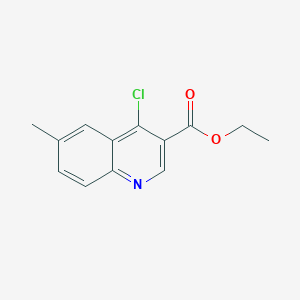
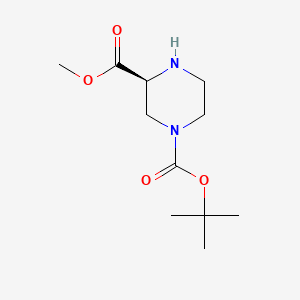
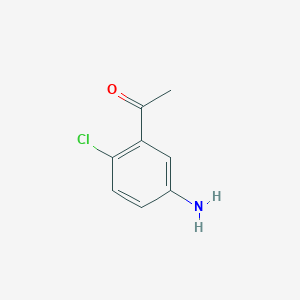
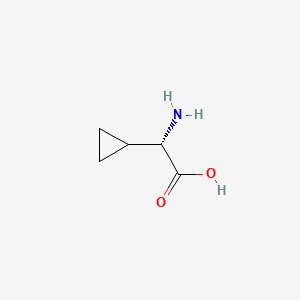




![1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1586201.png)
